Tigecycline is a glycylcycline antibiotic, a novel class of antibiotics derived from tetracyclines. [] It is a semi-synthetic derivative of minocycline, distinguished by a 9-tert-butylglycylamido substituent. [] Tigecycline demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multidrug-resistant strains. [] Its broad spectrum of activity and effectiveness against resistant organisms make it a valuable tool for scientific research, particularly in exploring mechanisms of antibiotic action and resistance.
The synthesis of tigecycline involves a multi-step process starting from minocycline. While detailed procedures are proprietary, the key transformation involves the attachment of the 9-tert-butylglycylamido group to the minocycline scaffold. [] This modification is crucial for its enhanced activity against tetracycline-resistant organisms.
Tigecycline exerts its antibacterial activity by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. [] Unlike traditional tetracyclines, tigecycline demonstrates increased binding affinity to the ribosome and is less affected by common tetracycline resistance mechanisms, such as ribosomal protection proteins and efflux pumps. [, ]
Tigecycline exhibits a distinct physicochemical profile compared to other tetracyclines. It has a significantly larger volume of distribution, indicating extensive tissue penetration. [] Its protein binding is approximately 68%, influencing its distribution and elimination kinetics. [] Tigecycline also possesses a longer half-life than traditional tetracyclines, allowing for less frequent dosing. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: